molecular formula C30H36FN3O B10856618 N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide

N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide

Cat. No.: B10856618
M. Wt: 473.6 g/mol
InChI Key: JHVKBJJTUMIPIT-SUAVODKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YXG-158 is a synthetic organic compound that functions as an androgen receptor degrader and cytochrome P450 17A1 inhibitor. It is a steroid analogue designed for the treatment of enzalutamide-resistant prostate cancer. The compound exhibits dual functions, making it a promising candidate for therapeutic applications in oncology .

Preparation Methods

The synthesis of YXG-158 involves the design and creation of steroid analogues The synthetic route includes the incorporation of specific functional groups to achieve the desired biological activityReaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Chemical Reactions Analysis

YXG-158 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the steroid backbone.

    Substitution: The imidazole and fluorobenzamide groups can undergo substitution reactions with other reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

YXG-158 has several scientific research applications, particularly in the field of oncology:

Mechanism of Action

YXG-158 exerts its effects through dual mechanisms:

    Androgen Receptor Degradation: The compound binds to androgen receptors and promotes their degradation, reducing the levels of active receptors in cells.

    Cytochrome P450 17A1 Inhibition: YXG-158 inhibits the activity of cytochrome P450 17A1, an enzyme involved in androgen synthesis. .

Comparison with Similar Compounds

YXG-158 is unique due to its dual functionality as both an androgen receptor degrader and a cytochrome P450 17A1 inhibitor. Similar compounds include:

YXG-158 stands out due to its ability to target both androgen receptors and androgen synthesis pathways, making it a potent candidate for treating resistant forms of prostate cancer.

Properties

Molecular Formula

C30H36FN3O

Molecular Weight

473.6 g/mol

IUPAC Name

N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C30H36FN3O/c1-19-17-34(18-32-19)27-11-10-25-24-9-6-21-16-23(33-28(35)20-4-7-22(31)8-5-20)12-14-29(21,2)26(24)13-15-30(25,27)3/h4-8,11,17-18,23-26H,9-10,12-16H2,1-3H3,(H,33,35)/t23-,24-,25-,26-,29-,30-/m0/s1

InChI Key

JHVKBJJTUMIPIT-SUAVODKESA-N

Isomeric SMILES

CC1=CN(C=N1)C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=C(C=C6)F)C)C

Canonical SMILES

CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=C(C=C6)F)C)C

Origin of Product

United States

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